molecular formula C10H13KO6S B588785 α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 CAS No. 1794789-29-9

α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5

Cat. No. B588785
CAS RN: 1794789-29-9
M. Wt: 305.397
InChI Key: UHFQRRDSERATAD-LFMIHFMMSA-M
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Description

α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 is a biochemical used for proteomics research . It has a molecular formula of C10H8D5KO6S and a molecular weight of 305.4 . This compound is an intermediate in the preparation of DOPA-decarboxylase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C10H8D5KO6S . The InChI string representation is InChI=1S/C10H14O6S.K/c1-10(12,17(13,14)15)6-7-3-4-8(11)9(5-7)16-2;/h3-5,11-12H,6H2,1-2H3,(H,13,14,15);/q;+1/p-1/i1D3,6D2; . For a visual representation of the molecule, a chemical drawing tool or software may be used to render the structure from the InChI string.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. As an intermediate in the preparation of DOPA-decarboxylase inhibitors , it is likely involved in complex organic synthesis reactions. Detailed reaction mechanisms would require further literature review or consultation with a chemical expert.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 305.4 and solubility in Dimethyl Sulfoxide . It appears as an off-white solid . Additional properties like melting point, boiling point, and density were not provided in the search results and may require further investigation.

Scientific Research Applications

Synthesis and Chemical Applications

  • The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids, which are structurally similar to α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5, undergo selective deprotonation. This process facilitates the synthesis of complex organic compounds like 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).
  • In another study, lithium salts of conjugated bases of 4-methoxy-2(1H)-pyrimidinones underwent chemoselective methylation, indicating potential for precise chemical modifications in related compounds (Gambacorta, Tofani, Loreto, Gasperi, & Bernini, 2006).

Medicinal Chemistry and Pharmaceutical Applications

  • The compound 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate structurally related to this compound, was synthesized for pharmaceutical purposes, showcasing its relevance in drug synthesis (Wang Yu, 2008).

Biochemical Applications

  • A study on a water-soluble disulfonated tetrazolium salt, structurally similar to this compound, revealed its utility as a chromogenic indicator for NADH and cell viability, suggesting potential biochemical or cellular biology applications (Ishiyama, Miyazono, Sasamoto, Ohkura, & Ueno, 1997).

Safety and Hazards

The specific safety and hazards associated with α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 are not detailed in the search results. It is mentioned that this compound is for research use only and not intended for diagnostic or therapeutic use . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

properties

CAS RN

1794789-29-9

Molecular Formula

C10H13KO6S

Molecular Weight

305.397

IUPAC Name

potassium;2-methoxy-4-(1,1,3,3,3-pentadeuterio-2-hydroxy-2-sulfopropyl)phenolate

InChI

InChI=1S/C10H14O6S.K/c1-10(12,17(13,14)15)6-7-3-4-8(11)9(5-7)16-2;/h3-5,11-12H,6H2,1-2H3,(H,13,14,15);/q;+1/p-1/i1D3,6D2;

InChI Key

UHFQRRDSERATAD-LFMIHFMMSA-M

SMILES

CC(CC1=CC(=C(C=C1)[O-])OC)(O)S(=O)(=O)O.[K+]

synonyms

α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Monopotassium Salt-d5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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